molecular formula C19H21FN6O2 B2379496 2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole CAS No. 2380079-01-4

2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B2379496
CAS No.: 2380079-01-4
M. Wt: 384.415
InChI Key: BYYYCJGYJPRFSA-UHFFFAOYSA-N
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Description

2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate fluorinated and methoxylated aromatic compounds with suitable reagents.

    Piperazine attachment: The pyrimidine core is then reacted with piperazine under controlled conditions to form the intermediate compound.

    Oxadiazole ring formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine and oxadiazole moieties are key to its biological activity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-[5-Fluoro-6-(4-chlorophenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
  • 2-[[4-[5-Fluoro-6-(4-methylphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

Uniqueness

The unique combination of the fluorinated pyrimidine and oxadiazole rings, along with the piperazine linker, distinguishes this compound from others

Properties

IUPAC Name

2-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2/c1-13-23-24-16(28-13)11-25-7-9-26(10-8-25)19-17(20)18(21-12-22-19)14-3-5-15(27-2)6-4-14/h3-6,12H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYYCJGYJPRFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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